molecular formula C16H16N4OS2 B10998819 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

Cat. No.: B10998819
M. Wt: 344.5 g/mol
InChI Key: KWNCMLLXSGQVOP-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrole ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Thiadiazole Ring: Starting with cyclopropylamine and thiocarbohydrazide, the thiadiazole ring can be formed through cyclization reactions under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Thienyl Group: The thienyl group can be attached through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thienyl halide and a palladium catalyst.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction using a suitable carboxylic acid derivative and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, under various temperatures and solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide may be studied for its potential as a bioactive molecule. It could exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as conductive polymers, sensors, or catalysts.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide: Similar structure with a different position of the thienyl group.

    N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-furyl)propanamide: Similar structure with a furan ring instead of a thienyl ring.

Uniqueness

The uniqueness of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C16H16N4OS2/c21-14(17-16-19-18-15(23-16)11-3-4-11)9-13(12-5-8-22-10-12)20-6-1-2-7-20/h1-2,5-8,10-11,13H,3-4,9H2,(H,17,19,21)

InChI Key

KWNCMLLXSGQVOP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4

Origin of Product

United States

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